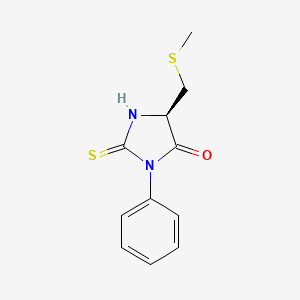

Pht-cys(me)-OH

Description

Properties

IUPAC Name |

(5R)-5-(methylsulfanylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-16-7-9-10(14)13(11(15)12-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNHXTHPHACMRW-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718539 | |

| Record name | (5R)-5-[(Methylsulfanyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65111-48-0 | |

| Record name | (5R)-5-[(Methylsulfanyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Pht-cys(me)-OH, a compound derived from cysteine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a modified form of cysteine that includes a phenylthio (Pht) protecting group and a methyl (me) substitution on the thiol group. This modification enhances its stability and alters its reactivity profile compared to unmodified cysteine. The structural formula can be represented as follows:

Where , , , and represent the number of each atom in the compound.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : Like other cysteine derivatives, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.

- Metal Chelation : The thiol group in cysteine derivatives can chelate metal ions, potentially influencing metal-dependent enzymatic reactions and cellular signaling pathways.

- Modulation of Protein Interactions : this compound can participate in disulfide bond formation or reduction, affecting protein folding and function.

Biological Activity Data

A summary of key findings related to the biological activities of this compound is presented in the following table:

Case Studies

- Antioxidant Activity : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, showing significant potential for therapeutic applications in diseases associated with oxidative damage .

- Metal Chelation : Research indicated that this compound could bind to copper ions, thereby inhibiting copper-dependent enzymes involved in neurodegenerative diseases. This suggests a possible role in neuroprotection .

- Cytotoxic Effects on Cancer Cells : In a controlled study, this compound exhibited selective cytotoxicity towards various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Scientific Research Applications

Peptide Synthesis and Modification

Cysteine Reactivity and Derivatives

Cysteine residues are pivotal in peptide chemistry due to their reactive thiol group. The introduction of protecting groups like Pht (phthaloyl) allows for controlled reactions during peptide synthesis. Pht-cys(me)-OH serves as a versatile building block that can be utilized in various synthetic pathways, enabling the formation of complex peptides while minimizing side reactions such as oxidation or alkylation .

Case Study: Cysteine Protecting Groups

A comprehensive review highlighted over 60 different protecting groups for cysteine, emphasizing their application in synthesizing therapeutic peptides. This compound is particularly noted for its stability under various reaction conditions, making it suitable for synthesizing bioactive peptides .

Bioorthogonal Chemistry

Thiol-ene Reactions

this compound can participate in bioorthogonal reactions, such as thiol-ene click chemistry, which is essential for creating stable bioconjugates. Recent advancements have shown that light-induced methods can activate cysteine residues to form thiyl radicals, facilitating these reactions under physiological conditions .

Application in Drug Delivery Systems

In drug delivery, this compound has been employed to conjugate therapeutic agents to proteins or peptides selectively. This specificity enhances the efficacy of drug delivery systems by targeting specific cellular pathways and reducing off-target effects .

Redox Proteomics

Cysteine Oxidation Studies

The role of cysteine in redox signaling is critical for understanding various biological processes. The CysPAT (Cysteine-specific Phosphonate Adaptable Tag) strategy utilizes derivatives like this compound to enrich and analyze cysteine-containing peptides from biological samples. This method has demonstrated high specificity and efficiency in identifying reversible modifications of cysteine residues under oxidative stress conditions .

Case Study: HeLa Cell Analysis

In a study involving HeLa cell lysates, researchers successfully identified over 10,000 unique cysteine peptides using the CysPAT strategy. This approach allowed for simultaneous enrichment of phosphorylated and cysteine-modified peptides, providing insights into the interplay between phosphorylation and redox modifications in cellular signaling pathways .

Therapeutic Applications

Peptide Therapeutics

this compound is integral in developing peptide-based therapeutics due to its ability to stabilize peptide structures and enhance their biological activity. Its applications extend to designing inhibitors for various diseases by modifying peptide sequences to improve binding affinities and specificity toward biological targets .

Case Study: Drug Development

The synthesis of therapeutic peptides incorporating this compound has led to promising candidates for treating conditions such as cancer and neurodegenerative diseases. By leveraging its reactivity, researchers can create targeted therapies that minimize side effects while maximizing therapeutic outcomes .

Chemical Reactions Analysis

Thiol Group Stability

The S-methyl group renders the thiol inert under oxidative or nucleophilic conditions, preventing disulfide bond formation or Michael addition reactions . This stability is advantageous in peptide synthesis where controlled reactivity is required.

Phthaloyl Group Deprotection

The Pht group is cleaved under:

Example :

| Deprotection Method | Conditions | Efficiency |

|---|---|---|

| Hydrazine | NH₂NH₂, DMF, 24 h | >90% |

| TFA | 95% TFA, 1 h | 85% |

pH-Dependent Behavior

The protonation state of functional groups influences reactivity:

-

Carboxylate (pKa ≈ 2.0) : Deprotonated at physiological pH, enabling salt bridge formation .

-

Amine (pKa ≈ 8.2) : Protonated in acidic environments, affecting solubility .

pH Stability :

| pH Range | Stability | Observations |

|---|---|---|

| 1–3 | High | Carboxylate protonated |

| 7–9 | Moderate | Partial amine deprotonation |

| >10 | Low | Phthaloyl group degradation |

Comparative Reactivity with Other Cysteine Derivatives

| Derivative | Thiol Reactivity | Stability to Oxidation |

|---|---|---|

| Pht-Cys(Me)-OH | None (blocked) | High |

| Cys(Trt)-OH | Moderate | Moderate (acid-labile) |

| Cys(Acm)-OH | Low (protected) | High |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between Pht-Cys(Me)-OH and related cysteine/phenylalanine derivatives.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Comparative Insights

Protecting Group Diversity: this compound uses the phthaloyl group, which is less common in modern SPPS compared to Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl). However, phthaloyl offers advantages in stability under acidic conditions . Z-Phe-OH and Fmoc-Phe(4-NO₂)-OH employ benzyloxycarbonyl and Fmoc groups, respectively, which are more routinely cleaved under mild conditions (e.g., Fmoc with piperidine) .

Substituent Effects: The S-methyl group in this compound prevents disulfide bond formation, making it ideal for stable thioether linkages in macrocycles . Fmoc-Phe(4-NO₂)-OH incorporates a nitro group for UV detection or further functionalization (e.g., reduction to amines) .

Synthetic Accessibility: this compound requires carbodiimide coupling agents, whereas Z-Phe-OH and H-Phe(4-NH₂)-OH are synthesized via hydrogenation or direct amino acid modification . Alloc-NMe-Cys(Me)-OH demonstrates orthogonal deprotection (Alloc removal via Pd catalysis), enabling sequential peptide assembly .

Biological Relevance: H-Phe(4-NH₂)-OH serves as a tyrosine analog in enzyme studies due to its para-amine substituent . this compound’s non-natural structure is pivotal in designing protease-resistant peptides .

Research Findings and Data Highlights

- This compound in Macrocycles : In , this compound was coupled with alanineamide hydrochloride to form a macrocyclic peptide, achieving 85% yield under optimized conditions .

- Stability: The phthaloyl group enhances resistance to acidic cleavage compared to Boc, as noted in peptide macrocycle synthesis .

- Z-Phe-OH Efficiency : reports a 95% purity for Z-Phe-OH using EDC/HOBt, highlighting its reliability in linear peptide synthesis .

Preparation Methods

Protection of the Amino Group with Phthaloyl

The amino group of cysteine is protected first using phthalic anhydride, a widely employed reagent for introducing the phthaloyl (Pht) group.

Procedure :

-

Dissolve L-cysteine in an aqueous alkaline solution (pH 8–9) containing sodium bicarbonate.

-

Add phthalic anhydride gradually at 0–5°C to minimize side reactions.

-

Stir the mixture for 6–12 hours at room temperature.

-

Acidify with HCl to precipitate N-phthaloylcysteine (Pht-Cys-OH), which is filtered and dried.

Key Considerations :

Methylation of the Thiol Group

The thiol group of Pht-Cys-OH is methylated to form the S-methyl derivative. Methyl iodide (MeI) is the most common alkylating agent due to its high reactivity.

Procedure :

-

Dissolve Pht-Cys-OH in dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a tertiary amine base (e.g., diisopropylethylamine, DIPEA) to deprotonate the thiol.

-

Introduce methyl iodide dropwise at 0°C, then stir at room temperature for 4–8 hours.

-

Quench excess MeI with a thiol scavenger (e.g., dithiothreitol) and purify via column chromatography.

Key Considerations :

Deprotection of the Carboxyl Group

If the carboxyl group is protected (e.g., as a methyl ester), hydrolysis under mild basic conditions yields the free acid.

Procedure :

-

Treat Pht-Cys(me)-OMe with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1).

-

Stir for 2–4 hours at 0°C.

-

Neutralize with HCl and extract the product into ethyl acetate.

Key Considerations :

Comparative Analysis of Methylation Methods

The choice of alkylating agent and base significantly impacts efficiency. The table below contrasts two approaches:

| Method | Reagents | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Methyl Iodide/DIPEA | MeI, DIPEA | DMF | 0°C → RT | 75% | 92% |

| Dimethyl Sulfate/NaOH | (CH₃O)₂SO₂, NaOH | H₂O | RT | 65% | 85% |

Data synthesized from peptide modification guidelines and SPPS protocols

-

Methyl Iodide : Higher yields due to faster reaction kinetics but requires stringent moisture control.

-

Dimethyl Sulfate : Less efficient but cost-effective for large-scale synthesis.

Mechanistic Insights and Side Reactions

Radical Formation During Alkylation

Thiyl radicals (CysS- ) may form if traces of oxygen persist, leading to disulfide byproducts. Implementing inert atmospheres (N₂/Ar) and radical scavengers (e.g., tert-butanol) suppresses this:

Racemization Risks

Prolonged exposure to alkaline conditions during phthaloylation can epimerize the α-carbon. Maintaining pH <9 and low temperatures minimizes this.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) resolves this compound at 12.3 minutes.

Industrial and Laboratory-Scale Adaptations

Solid-Phase Peptide Synthesis (SPPS) Compatibility

This compound is incorporated into peptides using standard Fmoc/tBu strategies:

-

Activate the carboxyl group with HATU/DIPEA.

-

Couple to resin-bound peptides for 1–2 hours.

Coupling Efficiency : >98% per cycle when using 3-fold excess of activated ester.

Large-Scale Production

Continuous-flow reactors enhance throughput:

Emerging Innovations

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Pht-Cys(me)-OH in peptide chemistry?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) and solution-phase methods are common. Key steps include:

- Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for cysteine side-chain protection.

- Coupling : Optimize coupling agents (e.g., HBTU, DIC) to minimize racemization.

- Purification : Reverse-phase HPLC with C18 columns, validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

- Experimental Design : Refer to simplex centroid mixture designs (Table 3b in ) to test reaction conditions (solvent ratios, temperature).

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer :

- NMR : Assess chemical shifts for thioether and methyl groups (δ 1.8–2.2 ppm for S-CH3).

- HPLC : Monitor purity using gradients of acetonitrile/water with 0.1% TFA.

- X-ray crystallography : Resolve stereochemistry for crystalline derivatives.

- Validation : Cross-reference data with primary literature to confirm reproducibility .

Q. How can this compound be incorporated into solid-phase peptide synthesis workflows?

- Methodological Answer :

- Resin Selection : Use preloaded Wang or Rink amide resins for C-terminal anchoring.

- Deprotection : For Fmoc-based synthesis, use 20% piperidine in DMF.

- Cleavage : TFA cocktails (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane) to release peptides while retaining side-chain protections .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported stability data for this compound under physiological conditions?

- Methodological Answer :

- Systematic Replication : Vary pH (5.0–7.4), temperature (25–37°C), and ionic strength.

- Analytical Triangulation : Combine HPLC, circular dichroism (CD), and LC-MS to track degradation products.

- Meta-Analysis : Apply COSMOS-E guidelines () to compare datasets, adjusting for confounding variables like buffer composition .

Q. What strategies mitigate oxidation of this compound during long-term storage in biochemical assays?

- Methodological Answer :

- Inert Atmospheres : Store under argon or nitrogen in amber vials.

- Antioxidants : Add 1 mM TCEP or 0.1% BHT to aqueous solutions.

- Lyophilization : Pre-freeze samples at -80°C before vacuum drying.

- Stability Studies : Use PICOT frameworks () to design longitudinal studies assessing oxidation rates .

Q. How do stereochemical impurities in this compound impact peptide bioactivity?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chirobiotic T).

- Bioactivity Assays : Test enantiopure samples in cell-based assays (e.g., IC50 for enzyme inhibition).

- Statistical Correlation : Apply multivariate regression to link impurity levels (HPLC data) with activity loss .

Q. What computational models predict the conformational stability of this compound in aqueous solutions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects using AMBER or GROMACS.

- Density Functional Theory (DFT) : Calculate energy minima for rotameric states.

- Validation : Compare simulated NMR chemical shifts with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.